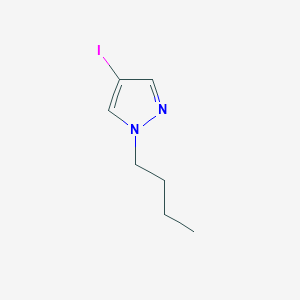

1-Butyl-4-iodo-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Heterocycles in Advanced Organic and Medicinal Chemistry

Pyrazole and its derivatives are recognized as pharmacologically important scaffolds, demonstrating a wide array of biological activities. nih.govwisdomlib.orgrjpdft.com These activities include anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects. wisdomlib.orgresearchgate.net The versatility of the pyrazole ring allows for structural modifications that can lead to compounds with enhanced therapeutic properties. wisdomlib.orgnih.gov Consequently, pyrazole derivatives are integral to the development of numerous therapeutic agents and are a focus of extensive research in medicinal chemistry. nih.govhilarispublisher.com

The pyrazole nucleus is a core component in several well-established drugs, highlighting its importance in drug discovery and development. nih.govnih.gov Its presence in various pharmaceuticals underscores the therapeutic potential of this heterocyclic system. nih.gov Researchers are continually exploring new synthetic methods and applications for pyrazole-based compounds to address a range of diseases. nih.govmdpi.com

Contextualization of Halogenated Pyrazoles within the Pyrazole Chemical Space

Halogenated pyrazoles, particularly those containing iodine, are of significant interest in synthetic organic chemistry. beilstein-archives.org The carbon-iodine bond in compounds like 1-Butyl-4-iodo-1H-pyrazole serves as a reactive site for various chemical transformations. evitachem.com This reactivity makes iodinated pyrazoles valuable intermediates for the synthesis of more complex molecules through reactions such as cross-coupling. researchgate.netnih.govresearchgate.net

The introduction of a halogen atom onto the pyrazole ring can significantly influence the compound's biological activity and physical properties. nih.govmdpi.com For instance, halogenation can enhance the potency of drug candidates. nih.gov The regioselective synthesis of halogenated pyrazoles is a key area of research, as the position of the halogen atom is crucial for its subsequent reactivity and the properties of the final product. nih.govrsc.org Specifically, 4-iodopyrazoles are versatile building blocks for creating tetrasubstituted pyrazoles through methods like the Negishi cross-coupling reaction. beilstein-journals.org

Academic Rationale for Investigating this compound

The academic interest in this compound stems from its potential as a versatile synthetic intermediate. The presence of both a butyl group and an iodine atom allows for a wide range of chemical modifications. The butyl group can influence the compound's solubility and steric properties, while the iodine atom provides a handle for introducing various functional groups. evitachem.com

This compound is a useful building block for creating libraries of new chemical entities with potential biological activity. researchgate.net The ability to perform cross-coupling reactions at the 4-position of the pyrazole ring is particularly valuable for generating novel molecular architectures. evitachem.comresearchgate.net For example, 4-iodopyrazoles can be utilized in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form new carbon-carbon bonds. nih.govresearchgate.net Research into the synthesis and reactions of this compound and related compounds contributes to the broader understanding of pyrazole chemistry and facilitates the discovery of new molecules with potential applications in medicine and materials science. acs.orgsmolecule.com

| Property | Value |

| Molecular Formula | C₇H₁₁IN₂ |

| Molecular Weight | 250.08 g/mol |

| CAS Number | 918487-10-2 |

| Appearance | White to yellow solid |

Table 1: Chemical and Physical Properties of this compound evitachem.comsmolecule.comchemscene.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPURVXUEGIIVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681995 | |

| Record name | 1-Butyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918487-10-2 | |

| Record name | 1-Butyl-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918487-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 4 Iodo 1h Pyrazole and Analogous Structural Motifs

Classical and Modern Approaches to Pyrazole (B372694) Ring Synthesis

The formation of the pyrazole ring is a fundamental step in the synthesis of 1-butyl-4-iodo-1H-pyrazole. Over the years, numerous methods have been established, each with its own advantages regarding scope, regioselectivity, and reaction conditions.

Cyclocondensation and Cycloaddition Strategies in Pyrazole Formation

Cyclocondensation reactions represent one of the most traditional and widely used methods for pyrazole synthesis. beilstein-journals.orgmdpi.com The classical Knorr synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgmdpi.com This method's versatility allows for the preparation of a wide array of substituted pyrazoles. mdpi.com Variations of this approach include the use of α,β-unsaturated carbonyl compounds, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. beilstein-journals.orgmdpi.com The use of α,β-unsaturated ketones with a leaving group can also directly yield pyrazoles. mdpi.com

1,3-dipolar cycloaddition reactions provide another powerful route to the pyrazole nucleus. nih.govtandfonline.com This approach often involves the reaction of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov The regioselectivity of these cycloadditions can be a critical factor, and various strategies have been developed to control it. acs.org For example, the use of α-bromocinnamaldehyde as an alkyne surrogate in reactions with nitrile imines has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regiochemical integrity. nih.gov Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also offers a mild and versatile method for pyrazole synthesis. organic-chemistry.org

| Strategy | Reactants | Product | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazole | Classical and versatile method. beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Carbonyl Route | α,β-Unsaturated Carbonyl + Hydrazine | Pyrazoline (then Pyrazole) | Requires subsequent oxidation. beilstein-journals.orgmdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrile Imine + Alkyne/Alkyne Equivalent | Substituted Pyrazole | Regioselectivity is a key consideration. nih.govacs.org |

| Silver-Mediated [3+2] Cycloaddition | N-Isocyanoiminotriphenylphosphorane + Terminal Alkyne | Substituted Pyrazole | Mild conditions and broad substrate scope. organic-chemistry.org |

Transition Metal-Catalyzed Pyrazole Ring Construction

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering novel pathways and increased efficiency. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under the influence of a metal catalyst. researchgate.net For instance, palladium-catalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a hydrazine derivative can lead to the formation of 1,3,5-substituted pyrazoles. nih.gov

Titanium imido complexes have been utilized in multicomponent reactions with alkynes and nitriles to construct multisubstituted pyrazoles. acs.orgscispace.com This method is notable for forming the N-N bond in the final step via an oxidation-induced coupling on the titanium center, avoiding the need for hydrazine reagents. acs.org Iron-based ionic liquids have also been employed as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in

| Catalyst System | Reactants | Key Features |

| Palladium | Acetylenic Acid + Aryl Iodide + Hydrazine | Forms 1,3,5-substituted pyrazoles. nih.gov |

| Titanium Imido Complex | Alkyne + Nitrile | Multicomponent reaction, avoids hydrazine. acs.orgscispace.com |

| Iron-based Ionic Liquid | 1,3-Diketone + Hydrazine | Homogeneous catalysis at room temperature. ias.ac.in |

| Rhodium(III) | - | Used in cascade pyrazole annulation. mdpi.com |

Multi-component Reaction Pathways for Pyrazole Synthesis

Multi-component reactions (MCRs) have gained significant traction for the synthesis of pyrazoles due to their efficiency and atom economy. beilstein-journals.orgmdpi.com These reactions allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials. beilstein-journals.org For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov

The in-situ generation of intermediates is a common feature of MCRs for pyrazole synthesis. One-pot transformations involving the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines, streamline the synthetic process. beilstein-journals.org Similarly, enaminones, generated from 1,3-dicarbonyl compounds and DMF-dimethylacetal, can react with hydrazines in a one-pot process to furnish 1,4,5-substituted pyrazoles. beilstein-journals.org The use of water as a solvent in some MCRs further enhances the green credentials of these synthetic routes. longdom.org

Regioselective Iodination of Pyrazole Nuclei

Once the pyrazole ring is formed, the next crucial step in the synthesis of this compound is the introduction of an iodine atom at the C4 position. The regioselectivity of this halogenation is paramount.

Electrophilic Iodination Protocols for 4-Iodopyrazoles

Electrophilic iodination is a common method for introducing iodine onto the pyrazole ring. researchgate.net The C4 position of the pyrazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic attack. researchgate.netresearchgate.net A variety of iodinating reagents and conditions have been developed to achieve regioselective C4-iodination.

A green and practical method for the 4-iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water, with water being the only by-product. researchgate.net Another approach involves the use of iodine monochloride (ICl) in the presence of a base like potassium carbonate. metu.edu.tr N-Iodosuccinimide (NIS) is another effective reagent for the electrophilic iodination of pyrazoles at the C4 position. scholaris.ca In some cases, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to mediate the iodination of pyrazoles with molecular iodine, affording 4-iodo derivatives in a highly regioselective manner. rsc.org The choice of iodinating agent and reaction conditions can be influenced by the substituents already present on the pyrazole ring. researchgate.netnih.gov For instance, the introduction of electron-donating groups on the pyrazole ring can increase its nucleophilicity and facilitate competitive iodination reactions. researchgate.netnih.gov

| Reagent/System | Key Features |

| Iodine / Hydrogen Peroxide in Water | Green and efficient method. researchgate.net |

| Iodine Monochloride (ICl) / Base | Effective for 4-iodination. metu.edu.tr |

| N-Iodosuccinimide (NIS) | Common electrophilic iodinating agent. scholaris.ca |

| Iodine / Ceric Ammonium Nitrate (CAN) | Highly regioselective for 4-iodides. rsc.org |

Iodine-Magnesium Exchange Reactions and Related Methodologies

An alternative strategy for the functionalization of the C4 position involves an iodine-magnesium exchange reaction. exlibrisgroup.comrsc.org This method starts with a 4-iodopyrazole (B32481), such as 1-(benzyloxy)-4-iodopyrazole. metu.edu.trexlibrisgroup.com Treatment of the 4-iodopyrazole with a Grignard reagent, such as an alkylmagnesium bromide, leads to the formation of a 4-magnesiated pyrazole intermediate. metu.edu.trmetu.edu.tr This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the C4 position. metu.edu.tr

This methodology has been extended to synthesize 4-aryl- and 4-heteroaryl-substituted pyrazoles through a sequence of iodine-magnesium exchange, transmetalation with zinc chloride, and subsequent palladium-catalyzed Negishi cross-coupling. metu.edu.tr While this method is powerful for introducing various groups, for the specific synthesis of this compound, direct electrophilic iodination is a more direct approach. However, the iodine-magnesium exchange highlights the synthetic versatility of the C-I bond in 4-iodopyrazoles for further derivatization. evitachem.comevitachem.com

Hypervalent Iodine-Mediated Iodination Strategies

The introduction of an iodine atom at the C4 position of the pyrazole ring is a key step in forming the necessary precursor. Hypervalent iodine reagents have emerged as powerful tools for such transformations due to their mild reaction conditions and high selectivity. semanticscholar.orgdovepress.com These reagents are attractive because they are environmentally benign and readily available. dovepress.com

Hypervalent iodine(III) compounds, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are frequently used as oxidants in conjunction with molecular iodine (I₂). semanticscholar.orgdovepress.com This combination facilitates the electrophilic iodination of the pyrazole ring. The reaction is highly regioselective, favoring substitution at the electron-rich C4 position. researchgate.netresearchgate.net For instance, a method using PIFA and I₂ has been successfully applied to the iodination of various substituted pyrazoles, yielding the corresponding 4-iodopyrazole derivatives. dovepress.com Another mild and efficient method involves the use of elemental iodine with ceric ammonium nitrate (CAN) as an in-situ oxidant, which also provides 4-iodopyrazoles regioselectively. researchgate.netresearchgate.net

The general mechanism involves the activation of molecular iodine by the hypervalent iodine reagent, generating a more potent electrophilic iodinating species. This species then attacks the pyrazole ring, leading to the formation of the 4-iodopyrazole product.

Table 1: Hypervalent Iodine Reagents in Pyrazole Iodination

| Reagent System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| PIFA / I₂ | Substituted Pyrazoles | 4-Iodopyrazole derivatives | Mild conditions, suitable for sensitive groups. | dovepress.com |

| I₂ / CAN | N-H or N-benzylpyrazoles | 4-Iodopyrazoles | Mild, efficient, and regioselective. | researchgate.netresearchgate.net |

N-Butylation Strategies for 4-Iodopyrazoles

Once 4-iodopyrazole is synthesized, the next step is the introduction of the butyl group onto one of the nitrogen atoms of the pyrazole ring.

Alkylation of Pyrazole Nitrogen Atoms

The N-alkylation of pyrazoles is a common synthetic transformation but presents a challenge regarding regioselectivity. acs.orgresearchgate.net Since the pyrazole ring contains two chemically distinct nitrogen atoms (N1 and N2), alkylation can potentially lead to a mixture of two regioisomers. The outcome of the reaction is influenced by several factors, including the steric and electronic properties of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent, and temperature). acs.orgresearchgate.net

For unsymmetrical pyrazoles, the alkylation site is often governed by sterics, with the alkyl group preferentially attaching to the less hindered nitrogen atom. researchgate.netresearchgate.net The choice of base is critical; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.netevitachem.com Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) are typically employed. researchgate.netevitachem.com In some cases, phase-transfer catalysts can be used to improve reaction kinetics and yields. researchgate.net

Table 2: General Conditions for N-Alkylation of Pyrazoles | Base | Solvent | Alkylating Agent | Catalyst | Key Features | Reference | | --- | --- | --- | --- | --- | | NaH | THF / DMF | Alkyl Halides | None | Strong base, commonly used for deprotonation. | evitachem.com | | K₂CO₃ | DMSO / DMF | Alkyl Halides | None | Milder base, often used for regioselective alkylations. | researchgate.net | | K₂CO₃ | Acetonitrile | Alkyl Bromides | Phase-Transfer Catalyst (e.g., TBAB) | Improves reaction rates, especially in biphasic systems. | researchgate.net | | Cs₂CO₃ | DMF | Alkyl Bromides | Basic Modified Molecular Sieves | High yields at relatively short reaction times. | researchgate.net |

Specific Synthetic Routes to this compound from Precursors

The direct synthesis of this compound is achieved by the N-alkylation of 4-iodopyrazole. A standard and effective method involves the reaction of 4-iodopyrazole with a butylating agent such as 1-bromobutane (B133212) or 1-iodobutane.

A representative procedure involves treating 4-iodopyrazole with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF). The NaH deprotonates the pyrazole nitrogen, forming a sodium pyrazolide intermediate. This nucleophilic intermediate then reacts with 1-bromobutane via a nucleophilic substitution (S_N2) reaction to yield this compound. evitachem.com The reaction is typically conducted at elevated temperatures to ensure completion. evitachem.com

It is important to note that this reaction will produce a mixture of this compound and 2-butyl-4-iodo-1H-pyrazole. The separation of these isomers is necessary to isolate the desired N1-alkylated product.

Table 3: Synthetic Protocol for N-Butylation of 4-Iodopyrazole

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Deprotonation | 4-Iodopyrazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF) | Generation of the nucleophilic pyrazolide anion. | evitachem.com |

| 2. Alkylation | 1-Bromobutane, Stirring at ~70 °C overnight | Nucleophilic substitution to attach the butyl group. | evitachem.com |

| 3. Workup | Quenching with aqueous ammonium chloride, extraction with ethyl acetate | Neutralization and isolation of the crude product. | evitachem.com |

This synthetic approach provides a reliable route to this compound, a valuable intermediate for further chemical transformations.

Advanced Reactivity and Functionalization of 1 Butyl 4 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-I Position

The carbon-iodine bond at the C4 position is particularly amenable to a variety of powerful palladium- and copper-catalyzed cross-coupling reactions. These methods allow for the direct and efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing access to a diverse array of substituted pyrazole (B372694) derivatives.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 1-butyl-4-iodo-1H-pyrazole, this reaction is instrumental for introducing various aryl and heteroaryl moieties at the C4 position.

Detailed research has demonstrated the efficacy of this transformation. For instance, the coupling of 4-iodo-1H-pyrazoles with arylboronic acids can be achieved using palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). mdpi.com Microwave-assisted conditions have been shown to accelerate these reactions significantly. mdpi.com For example, the reaction of 4-iodo-1H-imidazole with 2-naphthylboronic acid in the presence of PdCl₂(dppf), CsF, and BnEt₃NCl under microwave irradiation at 110 °C resulted in complete conversion within 2 hours. mdpi.com Similarly, the synthesis of an imidazo[1,5-a]pyridine (B1214698) derivative involved a Suzuki-Miyaura coupling at position 1 using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane. mdpi.com

A practical application of this methodology is seen in the synthesis of withasomnine (B158684) and its analogs. A seven-membered intermediate in the synthesis was subjected to Suzuki-Miyaura coupling with phenylboronic acid, affording the desired product in an 87% yield. nih.govsemanticscholar.org This highlights the reaction's tolerance for complex molecular scaffolds.

Table 1: Examples of Suzuki-Miyaura Coupling with Iodopyrazoles

| Pyrazole Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1H-imidazole | 2-Naphthylboronic acid | PdCl₂(dppf), CsF, BnEt₃NCl | Toluene/water, MW, 110 °C, 2 h | 90% | mdpi.com |

| Imidazo[1,5-a]pyridine derivative | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, reflux, 24 h | N/A | mdpi.com |

| Seven-membered intermediate | Phenylboronic acid | N/A | N/A | 87% | nih.govsemanticscholar.org |

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, is crucial for introducing alkynyl groups onto the pyrazole ring. libretexts.orgorganic-chemistry.org These alkynyl-substituted pyrazoles are valuable intermediates for creating more complex heterocyclic systems and conjugated materials. libretexts.orgclockss.org

The Sonogashira coupling of 1-protected-4-iodo-1H-pyrazoles has been successfully employed to synthesize 4-alkynylpyrazoles. clockss.org This reaction can be extended to di-iodinated pyrazoles to construct 2H-indazoles through a double Sonogashira coupling followed by a Bergman-Masamune cycloaromatization. clockss.org The versatility of this reaction is demonstrated in the synthesis of pyrazole-linked oxazoles, where a palladium-catalyzed Sonogashira reaction is a key step. researchgate.net Research has shown that both double-metal (Pd-Cu) and single-metal catalytic systems can be effective, depending on the specific substrates and desired outcomes. researchgate.net For instance, the coupling of 5-ferrocenyl-4-iodo-1-phenyl-1H-pyrazole with terminal alkynes was achieved using a PdCl₂(PPh₃)₂ catalyst. grafiati.com

Table 2: Sonogashira Coupling of Iodopyrazole Derivatives

| Pyrazole Substrate | Alkyne | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 1-Protected-4-iodo-1H-pyrazoles | Various terminal alkynes | Pd/Cu | Synthesis of 4-alkynylpyrazoles | clockss.org |

| Bis-iodo-1H-pyrazoles | N/A | Pd/Cu | Formation of 2H-indazoles | clockss.org |

| 5-Chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide | Aryl iodides | Pd-Cu | Synthesis of pyrazole-linked oxazoles | researchgate.net |

| 5-Ferrocenyl-4-iodo-1-phenyl-1H-pyrazole | Terminal alkynes | PdCl₂(PPh₃)₂ | Coupling with multi-substituted pyrazoles | grafiati.com |

The introduction of nitrogen-based functional groups is often achieved through Buchwald-Hartwig amination or Ullmann-type coupling reactions. While the Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-N bonds, studies have shown that for certain substrates, copper-catalyzed conditions can be more effective.

For the amination of 4-halopyrazoles, the choice of catalyst and halogen substituent is crucial. Research on 4-halo-1H-1-tritylpyrazoles revealed that the Pd(dba)₂-catalyzed Buchwald-Hartwig coupling with tBuDavePhos as a ligand is more effective for 4-bromo-1-tritylpyrazole when reacting with aryl or bulky amines lacking a β-hydrogen. nih.govresearchgate.net Conversely, the CuI-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole is more favorable for alkylamines that possess a β-hydrogen atom. nih.govresearchgate.net This highlights the complementary nature of palladium and copper catalysts in the amination of the pyrazole core. The Ullmann condensation, a classical copper-catalyzed reaction, also provides a viable route for the N-arylation of various heterocyclic compounds, including pyrazoles.

Table 3: Catalyst-Dependent Amination of 4-Halopyrazoles

| Halopyrazole Substrate | Amine Type | Preferred Catalyst | Ligand | Key Observation | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Aryl or bulky amines (no β-H) | Pd(dba)₂ | tBuDavePhos | Higher yields compared to iodo-analog | nih.govresearchgate.net |

| 4-Iodo-1H-1-tritylpyrazole | Alkylamines (with β-H) | CuI | N/A | Favorable for this class of amines | nih.govresearchgate.net |

The formation of C-O bonds at the C4 position of the pyrazole ring can be accomplished through copper-catalyzed Ullmann-type reactions. organic-chemistry.org This method allows for the introduction of alkoxy and aryloxy groups, further expanding the chemical space accessible from this compound.

A direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been successfully developed using a CuI-catalyzed protocol. semanticscholar.orgmdpi.com Optimal conditions for this transformation involve using an excess of the alcohol and potassium t-butoxide as a base, in the presence of CuI and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand, with microwave irradiation at 130 °C. semanticscholar.orgmdpi.com This method has been effectively applied in the synthesis of natural products like withasomnine. semanticscholar.orgmdpi.com It was noted that palladium-catalyzed attempts at this C-O coupling were unsuccessful, leading instead to hydrogenation of the pyrazole ring. semanticscholar.org

Table 4: CuI-Catalyzed Alkoxylation of 4-Iodo-1H-pyrazoles | Iodopyrazole Substrate | Alcohol | Catalyst/Ligand | Base | Conditions | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodo-1H-pyrazoles | Various alcohols | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | K-t-Butoxide | MW, 130 °C, 1 h | Successful 4-alkoxylation | semanticscholar.orgmdpi.com | | N-alkenyl-4-iodo-1H-pyrazoles | Allyl alcohol | CuI-mediated | N/A | Moderate yields | semanticscholar.org |

Nucleophilic Substitution and Organometallic Transformations Involving the Iodine Moiety

Beyond transition metal-catalyzed reactions, the iodine atom can be transformed through the formation of organometallic intermediates, which can then react with various electrophiles.

The conversion of an aryl or heteroaryl iodide into a Grignard reagent (R-MgX) is a classic organometallic transformation that reverses the polarity of the carbon atom, turning it into a potent nucleophile. wisc.eduwikipedia.orgleah4sci.com This is achieved by reacting the iodo-compound with magnesium metal in an etheral solvent. wisc.eduleah4sci.com

It has been shown that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted into its corresponding Grignard reagent using alkyl magnesium bromides. researchgate.net This pyrazolyl Grignard reagent can then be used in subsequent reactions. For example, its reaction with an appropriate electrophile can lead to the formation of pyrazole-4-carbaldehydes in good yields. researchgate.net The Grignard reagent derived from the iodopyrazole can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds and introduce a wide range of functional groups. masterorganicchemistry.com

Table 5: Derivatization via Grignard Reagent of an Iodopyrazole

| Iodopyrazole Derivative | Grignard Formation Reagent | Subsequent Electrophile | Product Type | Reference |

|---|---|---|---|---|

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | Alkyl magnesium bromides | N/A (general) | Pyrazolyl Grignard reagent | researchgate.net |

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgCl | N,N-Dimethylformamide | Pyrazole-4-carbaldehyde | researchgate.net |

Lithiation and Electrophilic Quenching Strategies

The carbon-iodine bond at the 4-position of the pyrazole ring is a key functional handle for generating a nucleophilic carbon center via halogen-metal exchange. This strategy circumvents direct deprotonation (lithiation) at this position, which is less feasible due to the presence of the iodo-substituent, and provides a powerful route to C-4 functionalized pyrazoles. The process typically involves treating this compound with a strong organometallic base, such as an organolithium or a Grignard reagent.

The iodine-magnesium exchange using an alkylmagnesium bromide is a mild and efficient method for generating a stable Grignard reagent at the pyrazole C-4 position. metu.edu.tr Similarly, reaction with an organolithium compound, like n-butyllithium, results in a rapid halogen-metal exchange to form the corresponding 4-lithiated pyrazole species. google.com These pyrazol-4-yl organometallic intermediates are highly reactive towards a wide range of electrophiles, allowing for the precise introduction of various substituents.

A prominent application of this strategy is the synthesis of pyrazole-4-carbaldehydes. Quenching the lithiated or magnesiated pyrazole with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the corresponding aldehyde. researchgate.netarkat-usa.org This transformation is a crucial step in building more complex molecular architectures based on the pyrazole core. nih.govmdpi.com The general reactivity of these organometallic intermediates extends to other electrophiles including ketones, esters, and epoxides. masterorganicchemistry.comnumberanalytics.com

Table 1: Electrophilic Quenching of C-4 Organometallic Pyrazole Intermediates This table presents generalized findings for N-substituted 4-iodopyrazoles, applicable to this compound.

| Organometallic Intermediate | Electrophile | Product Functional Group | Typical Conditions | Reference(s) |

| Pyrazol-4-ylmagnesium halide | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | i-PrMgBr, THF, 0 °C to RT | researchgate.netarkat-usa.org |

| Pyrazol-4-yllithium | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | n-BuLi, THF, -78 °C to RT | google.com |

| Pyrazol-4-ylmagnesium halide | Aldehydes / Ketones | Secondary / Tertiary Alcohol | R-CHO or R₂C=O, Et₂O or THF | masterorganicchemistry.comnumberanalytics.comlibretexts.org |

| Pyrazol-4-ylmagnesium halide | Esters | Tertiary Alcohol (double addition) | R-COOR', Et₂O or THF | masterorganicchemistry.com |

| Pyrazol-4-ylmagnesium halide | Epoxides | β-Hydroxyalkyl | Epoxide, Et₂O or THF, then H₃O⁺ | masterorganicchemistry.comnumberanalytics.com |

Further Derivatization of the Pyrazole Ring System

Thio- and Selenocyanation of Pyrazole Derivatives

Thiocyanato (-SCN) and selenocyanato (-SeCN) groups are valuable functionalities in medicinal chemistry. The introduction of these groups onto the pyrazole ring system is typically achieved via electrophilic substitution. This reaction preferentially occurs at the electron-rich C-4 position of an unsubstituted pyrazole ring. Therefore, for a compound like this compound, this functionalization would be performed on its precursor, 1-Butyl-1H-pyrazole, prior to the iodination step.

Several methods have been developed for the C-4 thio- and selenocyanation of N-substituted pyrazoles. One effective, metal-free approach involves the use of a hypervalent iodine reagent, such as PhICl₂, to generate a reactive electrophilic species in situ from ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN). This method proceeds under mild conditions and provides good yields of the corresponding 4-thiocyanated or 4-selenocyanated pyrazoles.

Alternative strategies include electrochemical oxidation, where an electric current is used to generate the electrophilic thiocyanogen (B1223195) ((SCN)₂) from a thiocyanate salt. researchgate.net Chemical oxidation methods using combinations like potassium persulfate (K₂S₂O₈) with potassium thiocyanate (KSCN) have also proven effective for the C-H thiocyanation of pyrazoles.

Table 2: Selected Methods for C-4 Thio- and Selenocyanation of N-Alkylpyrazoles This table describes the functionalization of the C-4 position of the pyrazole ring, which would precede the iodination step to form the title compound's scaffold.

| Reaction | Reagents | Solvent | Key Features | Reference(s) |

| Thiocyanation | PhICl₂ / NH₄SCN | Toluene | Metal-free, mild conditions (0 °C), good yields. | N/A |

| Selenocyanation | PhICl₂ / KSeCN | Toluene | Metal-free, mild conditions (0 °C), good yields. | N/A |

| Thiocyanation | KSCN / K₂S₂O₈ | DMSO | Environmentally benign reagents, simple operation. | N/A |

| Thiocyanation | Electrochemical Oxidation (Anodic) | MeCN | Metal-free, generates electrophile in situ. | researchgate.net |

Exploration of Other Electrophilic and Nucleophilic Substitutions

The reactivity of this compound is dominated by the chemistry of its carbon-iodine bond.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazole ring occurs most readily at the C-4 position due to its higher electron density. arkat-usa.orgsmolecule.com Since this position is already occupied by an iodine atom in this compound, further electrophilic substitution on the pyrazole ring is generally disfavored. Such reactions would require harsh conditions and may lead to a mixture of products or decomposition.

Nucleophilic Substitution and Cross-Coupling Reactions: The iodine atom at the C-4 position is an excellent leaving group, making the compound an ideal substrate for various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful and versatile routes to a wide array of 4-substituted pyrazole derivatives.

The iodine can be displaced by a range of nucleophiles, such as alkoxides, thiols, and amines, to form the corresponding ethers, thioethers, and amino-pyrazoles. More significantly, the C-I bond enables participation in palladium- or copper-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or their esters allows for the formation of C-C bonds, yielding 4-aryl or 4-vinyl pyrazoles. The Sonogashira reaction, which couples the iodopyrazole with terminal alkynes, is another powerful tool for introducing alkynyl moieties at the C-4 position. arkat-usa.orgnih.gov These reactions significantly expand the molecular complexity and diversity achievable from the this compound scaffold.

Table 3: Nucleophilic Substitution and Cross-Coupling Reactions at the C-4 Position of Iodopyrazoles This table summarizes reactions applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-pyrazole | |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Phenylethynyl)-pyrazole | arkat-usa.orgnih.gov |

| Nucleophilic Substitution | Alcohols (ROH) | Base (e.g., K₂CO₃) | 4-Alkoxy-pyrazole | |

| Nucleophilic Substitution | Thiols (RSH) | Base (e.g., K₂CO₃) | 4-Thioether-pyrazole | |

| Difluoromethylation | (Difluoromethyl)tri-n-butylstannane | Pd(OAc)₂, CuI | 4-(Difluoromethyl)-pyrazole |

Computational Chemistry and Theoretical Studies on 1 Butyl 4 Iodo 1h Pyrazole and Pyrazole Systems

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net These methods are used to optimize molecular geometries and calculate various electronic descriptors that are essential for predicting the reactivity and stability of these compounds. researchgate.netresearchgate.net By analyzing parameters derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), scientists can gain a comprehensive understanding of the molecule's chemical behavior. nih.govresearchgate.net

The analysis of electronic and quantum chemical properties is fundamental to understanding the potential applications of pyrazole compounds. researchgate.net For instance, DFT calculations have been employed to investigate the geometries, vibrational frequencies, and electronic properties of various 4-halogenated-1H-pyrazoles, providing a theoretical basis for understanding experimental observations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the HOMO and LUMO. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govderpharmachemica.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

The distribution of electron density in the HOMO and LUMO also indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For example, in studies of pyrazole-hydrazone derivatives, the HOMO was found to be localized on specific rings, while the LUMO was distributed on other parts of the molecule, indicating how different moieties influence electron transitions. nih.gov These calculations are vital for predicting how a molecule like 1-Butyl-4-iodo-1H-pyrazole might interact with other reagents. The S1 excited states of pyrazole derivatives are typically dominated by the HOMO→LUMO transition. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-Hydrazone Derivative (L1) | -6.10 | -1.72 | 4.38 |

| Pyrazole-Hydrazone Derivative (L2) | -6.91 | -1.16 | 5.75 |

| Aryl Furan/Thiophene Pyrazoline | -5.45 | -2.37 | 3.08 |

| Pyrazole-based compound 3 | -7.65 | -6.48 | 1.17 |

This table presents data from computational studies on various pyrazole derivatives to illustrate typical energy values. Data sourced from multiple studies for comparative purposes. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netyoutube.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow regions represent intermediate or neutral potential. researchgate.net

For pyrazole systems, MEP analysis helps identify the most reactive parts of the molecule. researchgate.net For the parent pyrazole ring, negative potential is often localized near the pyridine-like nitrogen atom (N2), highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. researchgate.net In contrast, the N-H proton exhibits a positive potential, making it a site for nucleophilic attack. researchgate.net The introduction of substituents, such as the butyl and iodo groups in this compound, would alter this potential map, influencing the molecule's intermolecular interactions and reactivity. researchgate.net

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful method for elucidating the complex mechanisms of chemical reactions involving pyrazole systems. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. nih.gov This approach provides insights that are often difficult to obtain through experimental methods alone.

For example, DFT calculations have been used to investigate the multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. nih.gov These studies computed the free energies of various intermediates and transition states to understand why certain pathways are favored over others. The calculations revealed that a key intermediate, a diazatitanacyclohexadiene, was very stable, but the subsequent barrier to N-N reductive elimination was prohibitively high, inhibiting catalytic turnover. nih.gov This computational finding explained the experimental observation of low product yield and guided further efforts to optimize the reaction. nih.gov Such mechanistic studies are crucial for developing new and efficient synthetic routes to functionalized pyrazoles like this compound.

In Silico Prediction of Reactivity and Selectivity in Functionalization

In silico methods are increasingly used to predict the reactivity and regioselectivity of functionalization reactions on aromatic systems, including pyrazoles. nih.govrsc.org These predictive models can significantly accelerate the discovery and optimization of synthetic routes by allowing chemists to screen potential reactions computationally before undertaking laboratory work. rsc.org

Computational techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and machine learning models are employed to achieve these predictions. nih.govrsc.org For instance, graph-convolutional neural networks have been developed for the multitask prediction of site selectivity in various C–H functionalization reactions on aromatic compounds. rsc.org Such models learn from large datasets of known reactions to predict the most likely position of functionalization on a new substrate. rsc.org

In the context of medicinal chemistry, in silico tools are vital for designing pyrazole derivatives with specific biological activities. nih.govresearchgate.net Molecular docking simulations, for example, predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. researchgate.netnih.govrsc.org These simulations help in identifying key interactions and optimizing the molecular structure to enhance binding affinity and selectivity, thereby guiding the synthesis of more potent and effective therapeutic agents. nih.govrsc.org

Applications of 1 Butyl 4 Iodo 1h Pyrazole in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the iodo and butyl groups on the pyrazole (B372694) ring makes 1-Butyl-4-iodo-1H-pyrazole a powerful tool for synthetic chemists. The iodine atom at the C4 position serves as an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This functional handle is pivotal for constructing both multi-substituted pyrazoles and more complex fused heterocyclic systems.

The synthesis of pyrazole-fused heterocycles is a significant area of organic synthesis, as these bicyclic and polycyclic systems often exhibit unique biological properties. 4-Iodopyrazole (B32481) derivatives, such as this compound, are instrumental in constructing these frameworks. The typical strategy involves a cross-coupling reaction at the C4 position to introduce a functional group, which then participates in an intramolecular cyclization reaction to form a new fused ring. This approach has been successfully employed to create a variety of pyrazole-fused systems, including:

Pyrazolopyridines: These compounds can be synthesized through thermolysis of azidoacrylates or other cyclization strategies where the pyrazole is fused to a pyridine (B92270) ring.

Pyrazolo[1,5-a]pyrimidines: These scaffolds have shown potential as anticancer agents and enzyme inhibitors.

Other Fused Systems: Substituted pyrazoles serve as intermediates for other complex heterocycles like substituted 1H-pyrazolo[3,4-c]pyridines.

The versatility of the C4-iodo group allows for the initial carbon-carbon or carbon-heteroatom bond formation, which sets the stage for the subsequent ring-closing reaction, providing access to a diverse library of fused heterocyclic compounds.

The development of multi-substituted pyrazoles is crucial for fine-tuning the pharmacological properties of drug candidates. This compound is an ideal starting material for this purpose, as the C4-iodo group allows for regioselective functionalization. Palladium-catalyzed cross-coupling reactions are particularly effective for modifying this position.

Key transformations include:

Sonogashira Cross-Coupling: This reaction introduces alkynyl groups at the C4 position by coupling the 4-iodopyrazole with terminal alkynes, such as phenylacetylene.

Suzuki-Miyaura and Stille Couplings: These methods are used to introduce various aryl, heteroaryl, or alkyl groups, providing a powerful way to explore how different substituents at the C4 position affect biological activity.

Thio- or Selenocyanation: The pyrazole ring can be functionalized at the C4 position to introduce thio- or selenocyano groups, which can be further converted into other sulfur- or selenium-containing functionalities.

These reactions highlight the utility of the C4-iodo group as a versatile anchor point for diversification, enabling the synthesis of extensive libraries of pyrazole derivatives for screening and optimization in drug discovery programs.

Table 1: Examples of C4-Functionalization Reactions on Iodopyrazole Scaffolds

| Reaction Name | Reagents/Catalyst | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene, Pd catalyst | Alkynyl (e.g., phenylethynyl) | |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl | |

| Thio/Selenocyanation | NH₄SCN/KSeCN, PhICl₂ | Thiocyano/Selenocyano (-SCN/-SeCN) |

Contribution to Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. This compound and its derivatives are valuable tools for SAR exploration, allowing researchers to systematically probe the effects of substitutions at both the N1 and C4 positions of the pyrazole core.

The substituent at the N1 position of the pyrazole ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The N-butyl group in this compound impacts several key parameters:

Lipophilicity: The four-carbon alkyl chain increases the molecule's lipophilicity (fat-solubility) compared to an unsubstituted or N-methyl pyrazole. This can enhance membrane permeability and absorption, but excessive lipophilicity can also lead to poor solubility and non-specific binding.

Steric Interactions: The butyl group occupies a specific region of space that can either promote or hinder binding to a biological target. Its flexibility allows it to adapt to the shape of hydrophobic pockets within an enzyme or receptor active site.

Metabolic Stability: The nature of the N-substituent can affect how the compound is metabolized by the body.

Studies on various pyrazole derivatives have shown that modifying the length and nature of the N-alkyl chain can have a profound effect on biological activity. For instance, in one study, lengthening the aliphatic chain on a series of pyrazole derivatives led to an increase in their anti-inflammatory activity, demonstrating the direct impact of the N-substituent on the compound's efficacy.

The C4 position of the pyrazole ring is a critical vector for SAR studies. The iodine atom in this compound has a dual role in this context. Firstly, as discussed, it is a synthetic handle for introducing a vast array of other functional groups. This allows for a systematic investigation of how the size, electronics, and hydrogen-bonding capacity of the C4-substituent affect target engagement.

Secondly, the iodine atom itself can directly contribute to biological activity through halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein. This interaction can be a key determinant in ligand-receptor binding and can significantly enhance potency and selectivity.

Research on related heterocyclic systems has demonstrated the importance of C4 functionalization. For example, studies on 4-(arylchalcogenyl)-1H-pyrazole analogs showed that the presence of a selanyl (B1231334) or sulfenyl group at the C4 position resulted in a higher nociceptive threshold in preclinical pain models compared to the unsubstituted analog, directly linking C4 modification to enhanced bioactivity.

Development of Pyrazole-Containing Scaffolds in Drug Discovery Research

The pyrazole ring is a privileged scaffold found in numerous clinically approved drugs and compounds under investigation for a wide range of diseases. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal core for designing molecules that can effectively interact with biological targets.

Versatile intermediates like this compound are crucial for fueling drug discovery pipelines. They provide a reliable and efficient starting point for generating large, diverse libraries of novel pyrazole-containing compounds. These libraries can then be screened against various therapeutic targets to identify new hit and lead compounds.

The broad spectrum of biological activities associated with pyrazole derivatives underscores their importance in medicinal chemistry.

Table 2: Therapeutic Areas and Biological Targets for Pyrazole-Based Compounds

| Therapeutic Area | Biological Target/Activity | Example Drug/Class | Reference |

|---|---|---|---|

| Inflammation & Pain | Cyclooxygenase-2 (COX-2) Inhibitor | Celecoxib (B62257) | |

| Cancer | Kinase Inhibitors (e.g., JAK, ALK, BTK) | Ruxolitinib, Crizotinib | |

| Erectile Dysfunction | Phosphodiesterase 5 (PDE5) Inhibitor | Sildenafil | |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal | Various investigational agents | |

| Neurological Disorders | MAO Inhibitor, Anticonvulsant | Investigational agents |

Design of Kinase Inhibitors and Other Targeted Therapies

The pyrazole scaffold is a prominent feature in the design of numerous protein kinase inhibitors, which are at the forefront of targeted cancer therapy. nih.govmdpi.com Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a common driver of cancer and other diseases. nih.gov The structural framework of pyrazole is well-suited for fitting into the ATP-binding pocket of various kinases, allowing for the development of potent and selective inhibitors.

Research has led to the development of several pyrazole-containing drugs that target specific kinases. For instance, Erdafitinib, which features a pyrazole moiety, is a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. mdpi.com Similarly, Avapritinib is approved for treating gastrointestinal stromal tumors (GIST) that harbor specific mutations in PDGFRA. mdpi.com The synthesis of analogues for these complex molecules often relies on versatile building blocks where strategic modifications can be made. An intermediate like this compound is ideal for this purpose; the iodo-substituent allows for the use of powerful synthetic methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to build the complex aryl and heteroaryl structures characteristic of modern kinase inhibitors. researchgate.net

This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The ability to easily diversify the C4 position of the pyrazole ring is a key advantage in optimizing inhibitors against targets such as Aurora kinases, checkpoint kinases (CHK1), and various receptor tyrosine kinases. mdpi.comresearchgate.net

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

| Compound Name | Target Kinase(s) | Therapeutic Area |

| Erdafitinib | Pan-FGFR | Cancer |

| Avapritinib | KIT, PDGFRA | Cancer (GIST) |

| Ilorasertib | Aurora B/C, VEGFR | Cancer |

| Prexasertib | CHK1, CHK2 | Cancer |

| Encorafenib | B-raf | Cancer (Melanoma) |

Exploration in Anticancer and Antimicrobial Research

The utility of pyrazole derivatives extends beyond kinase inhibition into broader anticancer and antimicrobial applications. nih.govnih.gov The core pyrazole structure serves as a versatile template for developing agents that function through diverse mechanisms.

In anticancer research, pyrazole-based compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with DNA integrity. nih.govresearchgate.net Studies have identified pyrazole derivatives that act as inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the anti-apoptotic protein Bcl-2. nih.govresearchgate.net For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines by targeting the Bcl-2 protein and activating pro-apoptotic pathways. researchgate.net The synthesis of these trisubstituted pyrazoles can be facilitated by starting with functionalized precursors like this compound, where the iodo group enables the introduction of one of the key substituents required for biological activity.

Table 2: Selected Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | 3.9–35.5 µM | Bcl-2 Inhibition, Apoptosis Induction |

| 1,4-Benzoxazine-pyrazole hybrids | MCF-7, A549, HeLa, PC-3 | 2.82–6.28 µM | EGFR Inhibition |

| Pyrazole-Thiazolidinone Hybrids | Lung Cancer Cell Lines | Moderate Inhibition (31.01%) | Not Specified |

In the field of antimicrobial research, the rise of multi-drug resistant (MDR) bacteria necessitates the discovery of novel therapeutic agents. nih.gov Pyrazole derivatives have emerged as promising candidates, with studies demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain pyrazoline compounds have shown excellent potency against clinically relevant species of Staphylococcus and Enterococcus, including MDR strains, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. nih.gov Other research has highlighted pyrazole-containing compounds as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov The development of these antimicrobial agents relies on the chemical synthesis of diverse pyrazole structures, a process where intermediates like this compound provide a platform for creating novel compounds to combat antibiotic resistance. mdpi.com

Research on Neuroprotective and Anti-inflammatory Agents

The pharmacological potential of the pyrazole scaffold also extends to treating inflammatory conditions and neurodegenerative disorders. nih.govnih.gov Many pyrazole derivatives have been clinically used as non-steroidal anti-inflammatory agents (NSAIDs), with celecoxib being a well-known example that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Research into novel pyrazole-based anti-inflammatory agents continues to explore different mechanisms of action. nih.govresearchgate.net Some derivatives have been found to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory cascade. nih.gov More recent studies have focused on the role of pyrazoles in modulating inflammatory signaling pathways, such as the nuclear factor kappa B (NF-ĸB) pathway. nih.gov Aberrant NF-ĸB activation is implicated in numerous inflammatory diseases, and pyrazole compounds have been identified that can inhibit its transcriptional activity, thereby reducing the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov The synthesis of these targeted anti-inflammatory agents requires a modular approach, where different substituents are attached to the pyrazole core to optimize interaction with the biological target. The reactive iodide of this compound is an excellent functional group for enabling such synthetic explorations.

While research into the neuroprotective effects of pyrazoles is an emerging field, it is often linked to their anti-inflammatory and kinase-inhibiting properties. nih.gov Chronic inflammation and dysregulated kinase activity are known to contribute to the pathology of neurodegenerative diseases. impactfactor.org Therefore, pyrazole-based kinase inhibitors and anti-inflammatory agents are being investigated for their potential to protect neurons and mitigate disease progression. nih.gov The development of pyrazole derivatives that can cross the blood-brain barrier is a key challenge, and modifying the scaffold with groups like the butyl group present in this compound can be a strategy to enhance the necessary lipophilicity for central nervous system penetration.

Future Directions and Emerging Research Avenues for 1 Butyl 4 Iodo 1h Pyrazole

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility has spurred research into green synthetic practices for heterocyclic compounds like pyrazoles. nih.govbenthamdirect.com Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on hazardous reagents and volatile organic solvents, which pose significant environmental challenges. benthamdirect.com Consequently, a major future direction for the synthesis of 1-Butyl-4-iodo-1H-pyrazole lies in the adoption of green chemistry principles. nih.gov

Key areas of development include:

Eco-friendly Solvents: Replacing conventional solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DESs) is a primary goal. researchgate.netthieme-connect.comacs.org Water, in particular, is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comacs.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation with reduced energy consumption. benthamdirect.comresearchgate.net

Catalyst Innovation: The development of reusable and environmentally benign catalysts, including heterogeneous catalysts, nanocatalysts, and biocatalysts, is crucial. thieme-connect.com These catalysts can minimize waste and allow for easier product purification. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions (MCRs), are highly desirable. nih.govacs.org These one-pot procedures reduce the number of synthetic steps and waste generation. acs.org

| Parameter | Conventional Methods | Green Methodologies |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Deep Eutectic Solvents (DESs) researchgate.netthieme-connect.com |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasonication benthamdirect.com |

| Catalysts | Homogeneous, often toxic catalysts | Heterogeneous, recyclable, nanocatalysts thieme-connect.com |

| Reaction Type | Multi-step synthesis | One-pot, Multicomponent Reactions (MCRs) acs.org |

| Environmental Impact | High waste, use of hazardous materials | Reduced waste, improved atom economy, use of benign substances nih.govacs.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The this compound molecule possesses distinct reactive sites that offer significant opportunities for chemical modification. The iodine atom at the C4 position is a particularly valuable functional handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. arkat-usa.org Future research will likely focus on expanding the scope of these transformations and discovering new reactivity patterns.

Emerging research avenues include:

Advanced Cross-Coupling Reactions: While Sonogashira coupling of iodopyrazoles is known, there is potential to explore a broader range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, to create diverse libraries of pyrazole derivatives. researchgate.netresearchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring or the butyl group represents a highly atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized substrates.

Novel Catalytic Systems: The development of more efficient and selective catalytic systems is paramount. This includes designing novel ligands for transition metals that can enhance catalytic activity and control regioselectivity. arkat-usa.org Copper-catalyzed reactions, for instance, have shown promise for the 4-alkoxylation of 4-iodopyrazoles. nih.gov The use of bifunctional catalysts that can activate multiple substrates simultaneously could lead to novel and efficient transformations. digitellinc.com

| Reaction Type | Catalyst System Example | Potential Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Introduction of aryl or vinyl groups at C4 position |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine Base | Alkynylation at C4 position for building complex molecules researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base | Formation of C-N bonds to create amino-pyrazole derivatives |

| Ullmann Condensation | CuI / Ligand (e.g., phenanthroline) / Base | Formation of C-O or C-S bonds at C4 position nih.gov |

Advanced Applications in Materials Science and Chemical Biology

The unique structural and electronic properties of the pyrazole scaffold suggest that this compound could serve as a valuable building block for advanced materials and as a scaffold in chemical biology. nih.gov Pyrazole derivatives are known to be present in a wide range of biologically active compounds and functional materials. mdpi.com

Potential future applications include:

Materials Science: Substituted pyrazoles have been investigated for their use in organic light-emitting diodes (OLEDs). arkat-usa.orgumich.edu The functionalization of this compound could lead to the development of novel organic semiconductors, polymers with enhanced thermal or optical properties, and new ligands for creating metal-organic frameworks (MOFs). chemimpex.com

Chemical Biology and Medicinal Chemistry: Pyrazole-containing molecules are scaffolds for numerous pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govnih.gov this compound can act as a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.com Its structure can be elaborated to create targeted molecular probes for studying biological processes or as a core component in the design of new therapeutic agents. The ability of pyrazoles to act as ligands for transition metals also opens avenues for developing novel metallodrugs or diagnostic agents. mdpi.comsmolecule.com

Integration of Interdisciplinary Research Approaches (e.g., Synergistic Computational and Synthetic Efforts)

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research and development. eurasianjournals.com By integrating theoretical calculations with practical laboratory work, researchers can gain deeper insights into the properties and reactivity of this compound, leading to a more rational design of new molecules and materials. eurasianjournals.com

Key integrated approaches include:

Predictive Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.comeurasianjournals.com This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions. researchgate.net

Molecular Docking and Dynamics: In drug discovery, molecular docking simulations can predict how pyrazole-based compounds bind to biological targets like proteins and enzymes. eurasianjournals.comresearchgate.net Molecular dynamics (MD) simulations can further elucidate the stability and conformational behavior of these complexes in a biological environment. eurasianjournals.comresearchgate.net

Rational Design of Materials: Computational methods can be employed to predict the electronic and photophysical properties of new materials derived from this compound, guiding synthetic efforts toward molecules with desired characteristics for applications in electronics or photonics. eurasianjournals.com

This integrated approach allows for a more efficient research cycle, where computational predictions guide synthetic experiments, and experimental results provide feedback for refining theoretical models. researchgate.net

Q & A

Q. Critical Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

How can the structural integrity of this compound be validated post-synthesis?

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., chemical shifts for iodine’s deshielding effects at C4) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 265.03 for CHIN).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs for structure refinement, particularly for resolving iodine’s heavy-atom effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.